molecular formula C30H50O5 B1671164 Eldecalcitol CAS No. 104121-92-8

Eldecalcitol

Cat. No.: B1671164
CAS No.: 104121-92-8
M. Wt: 490.7 g/mol
InChI Key: FZEXGDDBXLBRTD-YMAPZVFJSA-N
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Description

Eldecalcitol, also known as ED-71, is a synthetic analog of 1α,25-dihydroxyvitamin D3. It is primarily used in the treatment of osteoporosis due to its potent effects on bone metabolism. This compound has been shown to increase bone mineral density and reduce the risk of fractures in osteoporotic patients .

Mechanism of Action

Target of Action

Eldecalcitol, also known as Edirol, is an analog of 1α,25-dihydroxyvitamin D3 . Its primary target is the Vitamin D3 receptor (VDR) . The VDR plays a crucial role in calcium and phosphate metabolism, which are vital for bone health .

Mode of Action

This compound interacts with its target, the VDR, by binding to it . Although it binds to the VDR with less affinity than 1,25(OH)2D3, it binds to the vitamin D-binding protein with higher affinity, resulting in a longer half-life in plasma . This interaction influences the expression of genes vital for calcium and phosphate metabolism .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to suppress the PI3K/AKT/FOXOs signaling pathway, which is involved in muscle atrophy . Additionally, it has been shown to inhibit the NF-κB signaling pathway, which plays a role in inflammation and immune response .

Result of Action

This compound has been found to be effective in increasing bone mass and enhancing bone strength in rodents . It has also been associated with increased bone mineral density (BMD) in osteoporotic patients . Moreover, it has been shown to reduce the risk of vertebral fractures .

Action Environment

Environmental factors can influence the action of this compound. For instance, the deficiency of vitamin D is common in elderly men and postmenopausal women, and it is associated with a decrease in calcium absorption, bone mineral density (BMD) level, and muscle strength, and an increase of fracture risk from falling . Therefore, adequate vitamin D supplementation, such as with this compound, is important, especially in these populations .

Biochemical Analysis

Biochemical Properties

Eldecalcitol interacts with the Vitamin D receptor (VDR) and Vitamin D-binding protein . It binds to the VDR with less affinity but binds to the Vitamin D-binding protein with higher affinity than 1,25(OH)2D, showing a long half-life in plasma . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent muscle loss and osteoporosis in disuse muscle atrophy via NF-κB signaling in mice . It also increases bone mineral density and reduces markers of bone turnover more than alfacalcidol .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with the Vitamin D receptor (VDR) and Vitamin D-binding protein . It binds to these biomolecules, influencing enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on the prevention of sarcopenia among adults with prediabetes, this compound showed promising effects over time .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at different dosages. For instance, in a study on healthy Chinese adult males, this compound showed dose-proportional pharmacokinetic exposure over the tested dose range of 0.5–0.75 µg .

Metabolic Pathways

This compound is involved in the metabolic pathways of Vitamin D. It does not need any hydroxylation to exert its biologic action; the 3-hydroxypropoxy chain increases VDBP binding and the half-life .

Transport and Distribution

This compound is an orally administered drug to patients, which binds to Vitamin D receptors and binding protein for the goal of achieving greater specificity to bind calcium for its absorption .

Subcellular Localization

Given its role as a Vitamin D analog and its interactions with the Vitamin D receptor and Vitamin D-binding protein, it is likely that it is localized in the same subcellular compartments as these biomolecules .

Preparation Methods

The synthesis of eldecalcitol involves several steps, starting from the known Diels-Alder adduct of a cholestadiene derivative. The synthetic route includes epoxide ring opening, retro-Diels-Alder reaction, and subsequent conversion to the vitamin D3 analog through irradiation and thermal isomerization . Industrial production methods focus on maintaining the stability of this compound by preventing the formation of degradation products such as tachysterol and trans isomers. This is achieved by incorporating antioxidants and using specific excipients in the pharmaceutical preparation .

Properties

Eldecalcitol [1a,25-DIHYDROXY-2ß-(3-hydroxypropoxy)vitamin D3] is an analog of 1a,25-dihydroxyvitamin D3 [1,25(OH)2D3], bearing a hydroxypropoxy residue at the 2b position. Eldecalcitol is also effective in increasing bone mass and was able to enhance bone strength in rodents. It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25(OH)2D, showing a long half-life in plasma.

CAS No.

104121-92-8

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

IUPAC Name

5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/t20?,24?,25?,26?,27?,28?,30-/m1/s1

InChI Key

FZEXGDDBXLBRTD-YMAPZVFJSA-N

Isomeric SMILES

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C

Appearance

Solid powder

104121-92-8

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(3-hydroxypropoxy)-1,25-dihydroxyvitamin D3
2-(3-hydroxypropoxy)calcitriol
20-epi-1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3
20-epi-ED-71
20-epi-eldecalcitol
ED 71
ED-71
eldecalcitol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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